(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate
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Overview
Description
(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a derivative of ribose, a crucial sugar in the biochemistry of living organisms. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with acetoxymethyl and methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of D-ribose. The process begins with the protection of the hydroxyl groups of D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the sugar .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives, alcohols, and substituted tetrahydrofuran compounds .
Scientific Research Applications
(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, where it undergoes hydrolysis to release active metabolites. These metabolites then participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
- 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose
- 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose
Uniqueness
(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity. Its ability to undergo selective reactions and form specific products makes it valuable in targeted synthesis and research applications .
Properties
IUPAC Name |
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3/t11-,12-,13?,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXADQSOQHONLK-MVWAYNQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@](C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444181 |
Source
|
Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306960-25-8 |
Source
|
Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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